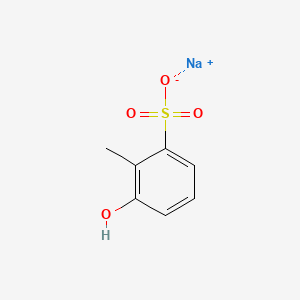
Monosodium o-cresolsulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monosodium o-cresolsulfonate is an organic compound derived from cresol, specifically ortho-cresol, which is a type of methylphenol. This compound is characterized by the presence of a sulfonate group attached to the ortho position of the cresol molecule. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monosodium o-cresolsulfonate is typically synthesized through the sulfonation of ortho-cresol. The process involves the reaction of ortho-cresol with sulfuric acid, resulting in the formation of o-cresolsulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where ortho-cresol is continuously fed and reacted with sulfuric acid under controlled temperature and pressure conditions. The resulting o-cresolsulfonic acid is then neutralized with sodium hydroxide in a separate reactor to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Monosodium o-cresolsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to ortho-cresol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Ortho-cresol and reduced sulfonate compounds.
Substitution: Various substituted cresolsulfonates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Monosodium o-cresolsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is explored for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of monosodium o-cresolsulfonate involves its interaction with various molecular targets, primarily through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ortho-cresol: The parent compound without the sulfonate group.
Meta-cresolsulfonate: A similar compound with the sulfonate group at the meta position.
Para-cresolsulfonate: A similar compound with the sulfonate group at the para position.
Comparison: Monosodium o-cresolsulfonate is unique due to the specific positioning of the sulfonate group, which imparts distinct chemical reactivity and interaction profiles compared to its meta and para counterparts. This positioning affects its solubility, reactivity, and overall chemical behavior, making it suitable for specific applications where other isomers may not be as effective.
Eigenschaften
CAS-Nummer |
53097-91-9 |
|---|---|
Molekularformel |
C7H7NaO4S |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
sodium;3-hydroxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c1-5-6(8)3-2-4-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
OPBCNYZBVKRDHA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC=C1S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


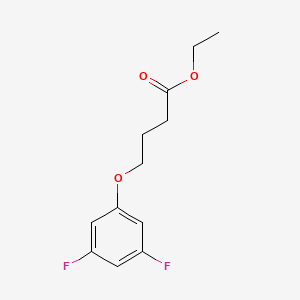
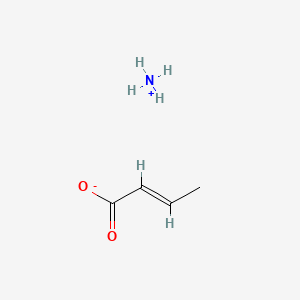

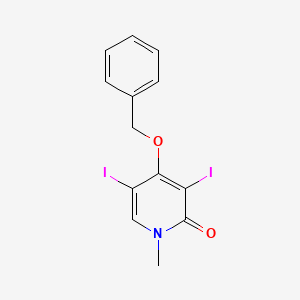
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
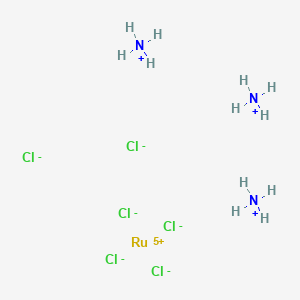
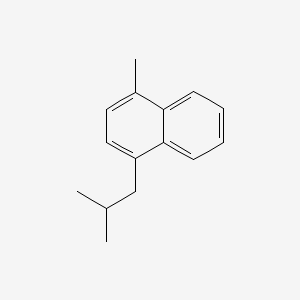
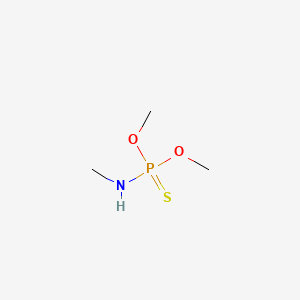
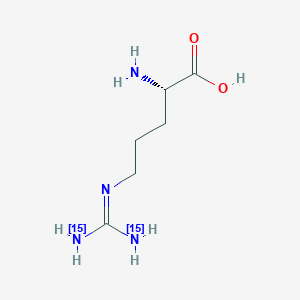

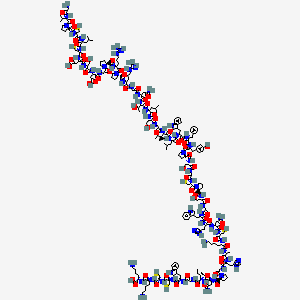
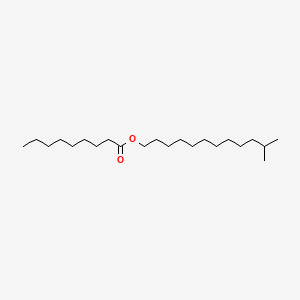
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)
![methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)
